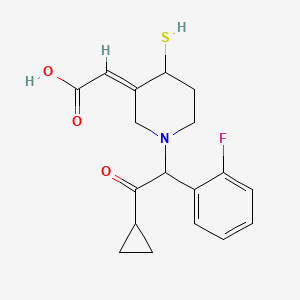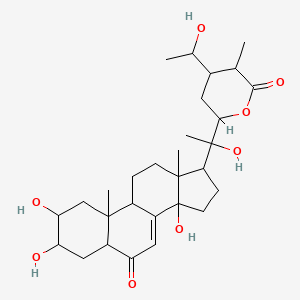
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone is a complex organic compound belonging to the class of lactones. Lactones are cyclic esters that are widely found in nature and have significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lactones, including (20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone, typically involves the cyclization of hydroxy acids or the oxidative lactonization of diols. Common methods include:
Oxidative Lactonization: Using catalysts such as Cu/nitroxyl or Cu/TEMPO, diols can be oxidized under mild conditions to form lactones.
Cyclization of Hydroxy Acids: This method involves the conversion of hydroxy acids to lactones using reagents like Oxone in aqueous solutions.
Industrial Production Methods
Industrial production of lactones often involves the use of microbial biosynthesis, where fatty acids are converted into lactones through enzymatic pathways. This method is advantageous due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Reactions with nucleophiles to form substituted lactones.
Common Reagents and Conditions
Oxidizing Agents: Oxone, Cu/nitroxyl catalysts.
Reducing Agents: Hydrogen gas, metal hydrides.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones .
Scientific Research Applications
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone has diverse applications in scientific research:
Chemistry: Used in the synthesis of polymers and as intermediates in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics and as a food additive.
Mechanism of Action
The mechanism of action of (20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions . The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Glucono delta-lactone: A cyclic ester of D-gluconic acid, used as a food additive and in pharmaceuticals.
ε-Caprolactone: Used in the production of biodegradable polymers.
δ-Decalactone: Utilized in the flavor and fragrance industry.
Uniqueness
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone is unique due to its complex structure and multiple hydroxyl groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C29H44O8 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-6-[1-hydroxy-1-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3 |
InChI Key |
RPCTUYZLPGGPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12322734.png)
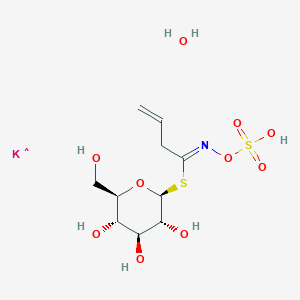
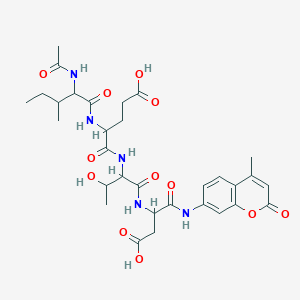
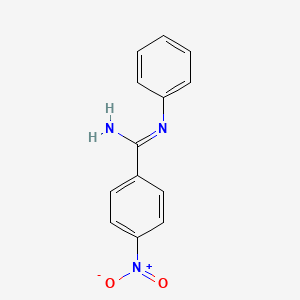
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)
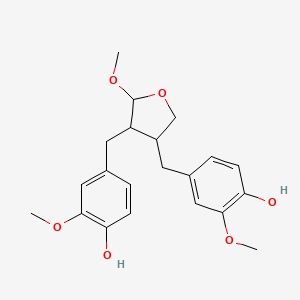

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
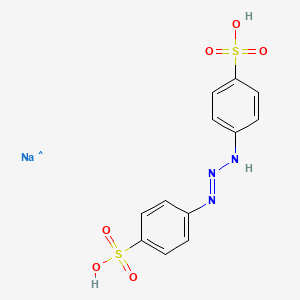
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
